beta-Endosulfan

Beschreibung

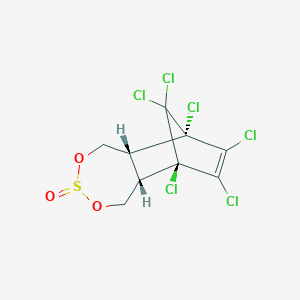

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Occurrence and Distribution of Beta Endosulfan

Global and Regional Environmental Concentrations of Beta-Endosulfan (B125223)

The distribution of this compound is a global phenomenon, with residues detected from agricultural regions to remote areas like the Arctic and Antarctic. pan-germany.orgapvma.gov.au Its presence in diverse environmental compartments, including air, water, sediment, and biota, underscores its persistence and capacity for long-range transport. pan-germany.orgamap.no

Atmospheric Detection and Transport of this compound

The atmosphere serves as a primary pathway for the global distribution of this compound.

This compound is subject to long-range atmospheric transport, enabling its deposition in regions far from its original application sites. diva-portal.orgospar.org This transport occurs throughout the year, with evidence suggesting higher deposition rates during the early summer, particularly in areas closer to continental Europe. diva-portal.org Studies in Sweden have confirmed that this compound is transported over long distances to the region. diva-portal.org The phenomenon of "cold-mountain air trapping" has led to the deposition of atmospheric endosulfan (B1671282) in high-elevation areas such as the Sierra Nevada Mountains and the Canadian Rockies. cdc.govnih.gov Long-range transport has also resulted in the detection of endosulfan residues in various environmental media and biota in the Arctic. apvma.gov.aucdc.govnih.gov

The relative abundance of this compound in deposition samples compared to air samples is noteworthy. While alpha-endosulfan is often the dominant isomer in air, this compound is more prevalent in deposition. diva-portal.org This is attributed to its lower vapor pressure, which facilitates its deposition from the atmosphere. diva-portal.org In a study monitoring atmospheric deposition in Sweden from 2002-2005, this compound was the dominant form in deposition samples. diva-portal.org

A study in the agricultural Choptank River watershed of the Chesapeake Bay region estimated the total wet deposition for β-endosulfan to be 2.7±0.3 kg/year , which was higher than that of α-endosulfan (0.96 ±0.1 kg/year ) and endosulfan sulfate (B86663) (0.5±0.06 kg/year ). nih.gov

Volatilization from soil, water, and plant surfaces is a significant process contributing to the atmospheric presence of this compound. cdc.govnih.gov However, research indicates that the beta-isomer is less volatile than the alpha-isomer. nih.gov One field study found that volatilization losses of β-endosulfan from freshly tilled soil were considerably lower (14.5%) than those of α-endosulfan (34.5%). nih.gov Volatilization from plant surfaces is also a critical pathway and may be more significant than from soil surfaces. nih.gov

Long-Range Atmospheric Transport and Deposition Patterns

Aquatic System Contamination by this compound

Aquatic ecosystems are major sinks for this compound, with contamination occurring through various pathways including atmospheric deposition, runoff, and spray drift. cdc.govnih.gov

Riverine and Lake Sediment Accumulation

Once in aquatic systems, this compound has a tendency to partition to sediments. nih.govcdc.gov Studies have reported the presence of this compound in river and lake sediments globally.

In a study of the River Kibos-Nyamasaria in Kenya, which flows into Lake Victoria, β-endosulfan was detected in sediments only during the dry season. researchgate.net In the northeastern Pantanal basin in Brazil, sediment samples showed concentrations of up to 4.5 micrograms per kilogram (µg/kg) for this compound, among other pesticides. researchgate.netnih.gov A study in Ondo State, Nigeria, found that endosulfan isomers were the most frequently detected organochlorine pesticides in river water and sediments. academicjournals.org

Data from South Miami-Dade County in the US revealed an average concentration of 5 μg/kg and a maximum of 24 μg/kg for β-endosulfan in sediment samples. nih.gov In a study in Monterey County, California, β-endosulfan was detected in 33% of sediment samples. epa.gov

Concentrations of this compound in Sediments

| Location | Concentration Range/Value | Reference |

|---|---|---|

| Northeastern Pantanal Basin, Brazil | Up to 4.5 µg/kg | researchgate.netnih.gov |

| South Miami-Dade County, USA | Average: 5 µg/kg; Maximum: 24 µg/kg | nih.gov |

| Monterey County, California, USA | Detected in 33% of samples | epa.gov |

| Ontario, Canada | <0.0029 to 0.0645 µg/g | ccme.ca |

Occurrence in Surface Water and Precipitation

This compound is frequently detected in surface water and precipitation, often at levels that raise environmental concerns.

In the Great Lakes region of Canada, precipitation samples showed that the average concentration of the β-isomer was higher than the α-isomer. amap.no Specifically, near Lake Erie, the average concentration of β-isomer was 2.8 nanograms per liter (ng/L) compared to 0.89 ng/L for the α-isomer. amap.no Near Lake Superior, the average concentrations were lower but still dominated by the β-isomer (1.10 ng/L). amap.no

Rainwater samples in South Florida showed that β-endosulfan concentrations exceeded α-endosulfan concentrations by about fourfold across all sites. researchgate.net In the agricultural areas of South Florida, mean concentrations of β-endosulfan in rainwater ranged from 5 to 87 ng/L. researchgate.net A study in the northeastern Pantanal basin of Brazil also found substantial amounts of endosulfan in rainwater. researchgate.netnih.gov

Surface water monitoring in the US has generally found endosulfan concentrations to be less than 1 microgram per liter (µg/L). nhmrc.gov.au In British Columbia, Canada, the maximum reported concentration for β-endosulfan in water was 0.0415 µg/L. ccme.ca

Concentrations of this compound in Surface Water and Precipitation

| Location | Matrix | Concentration Range/Value | Reference |

|---|---|---|---|

| Great Lakes Region, Canada (near Lake Erie) | Precipitation | Average: 2.8 ng/L | amap.no |

| Great Lakes Region, Canada (near Lake Superior) | Precipitation | Average: 1.10 ng/L | amap.no |

| South Florida, USA (Agricultural Area) | Rainwater | Mean: 5 to 87 ng/L | researchgate.net |

| British Columbia, Canada | Surface Water | Maximum: 0.0415 µg/L | ccme.ca |

| USA | Surface Water | Generally < 1 µg/L | nhmrc.gov.au |

Soil Contamination with this compound and its Metabolites

Once introduced into the environment, this compound, along with its counterpart alpha-endosulfan, can contaminate soils directly through agricultural application or indirectly via atmospheric deposition. nih.gov The persistence of this compound in soil is notable and often exceeds that of the alpha-isomer. nih.govnih.gov Field studies have shown that while alpha-endosulfan may be detectable for periods ranging from 14 to 28 days, this compound can persist for much longer, with detection periods of up to 238 days reported in some cases. cdc.gov

The primary biotic degradation product of endosulfan in soil is endosulfan sulfate, a metabolite that is often more persistent than the parent isomers. nih.govcdc.govplos.org Other metabolites, such as endosulfan diol, endosulfan lactone, endosulfan alcohol, and endosulfan ether, are also formed, though typically at lower concentrations. nih.gov Under aerobic soil conditions, the main metabolite is endosulfan sulfate, whereas under anaerobic (flooded) conditions, endosulfan diol is the predominant product. nih.gov The half-life of this compound in soil can be substantial; for instance, in one study, its half-life under anaerobic conditions was reported to be between 136 and 161 days. cdc.gov In another field study, the half-life of this compound was reported to be 800 days, significantly longer than the 60-day half-life of the alpha-isomer in the same sandy loam soil. nih.gov

The concentration of this compound and its metabolites in soil can vary widely depending on application rates and environmental conditions. For example, in market garden sites in Niger, average concentrations of this compound ranged from 59.4 to 113.8 µg/kg. In agricultural fields in other regions, concentrations as high as 167 mg/kg have been recorded. researchgate.net

Reported Soil Half-Lives for Endosulfan Isomers and Metabolites

| Compound | Condition | Soil Type | Reported Half-Life | Source |

|---|---|---|---|---|

| β-Endosulfan | Field Study | Sandy Loam | 800 days | nih.gov |

| β-Endosulfan | Anaerobic | Not Specified | 136-161 days | cdc.gov |

| α-Endosulfan | Field Study | Sandy Loam | 60 days | nih.gov |

| α-Endosulfan | Anaerobic | Not Specified | 105-124 days | cdc.gov |

| Endosulfan Sulfate | General | Not Specified | ~100 days | plos.org |

Occurrence in Biota Across Trophic Levels

The persistence and lipophilic nature of this compound facilitate its entry and accumulation in living organisms across different trophic levels.

This compound has been detected in a variety of terrestrial organisms. While comprehensive monitoring data can be limited, studies have confirmed its presence in organisms such as lichens, which can serve as bio-indicators of atmospheric pollution. pops.int Modeling of the lichen-caribou-wolf food chain predicts the biomagnification of β-endosulfan. apvma.gov.au The compound can also be taken up by plants from contaminated soil. For instance, studies on cucumbers grown in treated soil showed that while the beta-isomer was detected in the smallest amount, its uptake rate was approximately 1.5 times higher than that of the alpha-isomer. plos.org Earthworms, crucial organisms in soil ecosystems, are also known to accumulate endosulfan. pan-germany.org

This compound is frequently detected in aquatic environments and their inhabitants due to runoff from agricultural lands and atmospheric deposition. nih.govcdc.gov It has been found in numerous aquatic species, including invertebrates and fish. cdc.govorst.edu For example, monitoring in South Florida canals revealed this compound concentrations ranging from 0.20 to 16 ng/L in water, with a detection rate of 75%. nih.gov

The compound has been identified in the tissues of various fish species. orst.edu In one study, the highest concentrations of this compound in a cichlid fish were found in the gills, followed by the liver, brain, and muscle. researchgate.net It has also been detected in aquatic invertebrates like mussels, shrimp, and oysters. pops.int For instance, the mussel Mytilus edulis has been shown to accumulate endosulfan to levels 600 times the ambient water concentration. orst.edu While this compound was not detected in a 2010 study of U.S. catfish, its more persistent metabolite, endosulfan sulfate, was found in 30 out of 384 samples. cdc.gov

Detection of this compound in Environmental Samples

| Sample Type | Location/Study | Concentration Range | Source |

|---|---|---|---|

| Surface Water | South Florida Canals | 0.20 - 16 ng/L | nih.gov |

| Rainwater | Not Specified | 0.27 - 81 ng/L | nih.gov |

| Air | USA (1970-1972) | Mean: 22.0 ng/m³, Max: 54.5 ng/m³ | inchem.org |

| Cod (lipid) | Arctic | Mean: 2.9 ng/g | pops.int |

| Beluga Whale Blubber (lipid) | Arctic | Male: 12.6 ng/g, Female: 4.9 ng/g | pops.int |

This compound has a recognized potential to bioaccumulate in organisms and biomagnify through food webs. cdc.govapvma.gov.au Bioaccumulation refers to the buildup of a substance in an organism from all sources (water, food, air), while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain.

The bioconcentration factor (BCF), which measures uptake from water alone, for endosulfan in fish species has been reported to range widely from 17.1 to 11,583. cdc.gov In aquatic invertebrates, BCF values are generally lower, ranging from about 12 to 600. pops.intapvma.gov.au

The potential for biomagnification is particularly significant in terrestrial, air-breathing organisms. apvma.gov.aupan-germany.org This is linked to its high octanol-air partition coefficient (Koa). cdc.govapvma.gov.au Models predict that chemicals with a high log Koa, like this compound, can biomagnify in terrestrial food chains. cdc.gov For example, one model estimated biomagnification factors (BMFs) for this compound in air-breathing organisms ranging from 4.9 to 23. cdc.gov Another model focusing on a lichen-caribou-wolf food chain predicted BMFs for this compound in wolves ranging from 5.3 to 39.8, depending on the animal's age. apvma.gov.aupan-germany.org In aquatic food webs, the evidence for biomagnification is less pronounced, although bioaccumulation is significant. pan-germany.org

Presence in Aquatic Organisms

Factors Influencing this compound Environmental Partitioning

The distribution of this compound in the environment—whether it remains in soil, dissolves in water, volatilizes into the air, or is taken up by biota—is governed by its physicochemical properties and environmental conditions. cdc.govresearchgate.net

This compound has low water solubility and a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), with a measured value of 13,500 mL/g. nih.gov This high Koc value indicates that it binds strongly to soil particles, particularly those with high organic matter, limiting its mobility and potential to leach into groundwater. nih.gov Most residues are typically retained in the top 10 cm of soil. Desorption from soil and sediment particles is a slow process that can limit the rate of degradation. researchgate.net

Despite its low volatility, volatilization from soil and plant surfaces is a significant transport pathway, contributing to its long-range atmospheric transport to remote regions like the Arctic. nih.govamap.noepa.gov The alpha-isomer is generally more volatile than the beta-isomer. amap.noepa.gov Environmental factors such as temperature and soil moisture also play a crucial role; higher temperatures can increase volatilization, while degradation occurs more readily in moist, alkaline soils. nih.gov The partitioning behavior is complex, with the beta-isomer often showing a higher affinity for sediments compared to the alpha-isomer. researchgate.netresearchgate.netamap.no

Physicochemical Properties Influencing Environmental Partitioning

| Property | Value for this compound | Implication | Source |

|---|---|---|---|

| Water Solubility | Low (Insoluble) | Tends to partition out of water and into soil/sediment. | nih.gov |

| Vapor Pressure | 7.2 x 10⁻⁷ mmHg | Low volatility, but still allows for atmospheric transport. | nih.gov |

| Log K_ow (Octanol-Water Partition Coefficient) | 4.74 - 4.79 | High potential for bioaccumulation in fatty tissues. | |

| K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 13,500 mL/g | Strongly adsorbs to soil and sediment, limited leaching. | nih.gov |

| Log K_oa (Octanol-Air Partition Coefficient) | 9.53 - 10.29 | High potential for biomagnification in terrestrial food chains. | pan-germany.orgamap.no |

Environmental Fate and Transformation of Beta Endosulfan

Beta-endosulfan (B125223), one of the two isomers of the organochlorine insecticide endosulfan (B1671282), is subject to various degradation and transformation processes in the environment. These pathways, which can be broadly categorized as biotic and abiotic, determine its persistence, mobility, and the formation of various metabolites in environmental matrices such as soil and water.

Degradation Pathways of this compound in Environmental Matrices

The breakdown of this compound in the environment is a complex process involving both living organisms and chemical reactions. The rate and extent of degradation are influenced by a multitude of factors including the microbial population present, soil and water properties, temperature, and sunlight exposure.

Biotic degradation, mediated by microorganisms, is a primary pathway for the dissipation of this compound from soil and water. lut.fi This process involves the metabolic activities of various bacteria and fungi that can utilize the pesticide as a source of carbon or sulfur. capes.gov.br

A diverse range of microorganisms has been identified with the capability to degrade this compound. These microbes employ different enzymatic systems to break down the complex structure of the pesticide. The degradation can occur under both aerobic and anaerobic conditions. researchgate.net

Several bacterial and fungal species have demonstrated significant potential in degrading this compound. For instance, the bacterium Bordetella sp. B9 has been shown to degrade 86% of this compound in 18 days in a liquid culture. nih.gov Similarly, a consortium of bacteria, referred to as CE, was found to be highly efficient, degrading 87% of this compound in 20 days. researchgate.net Fungi, such as Aspergillus niger, have also been shown to effectively degrade the more persistent beta isomer of endosulfan. tandfonline.com

Table 1: Microorganisms Involved in the Biotic Degradation of this compound

| Microorganism | Type | Degradation of this compound (%) | Time (days) | Metabolites Formed | Reference |

|---|---|---|---|---|---|

| Bordetella sp. B9 | Bacterium | 86% | 18 | Endosulfan ether, Endosulfan lactone, Endosulfan sulfate (B86663) (in soil) | nih.gov |

| Consortium CE | Mixed Bacteria | 87% | 20 | Not specified | researchgate.net |

| Aspergillus sydoni | Fungus | 97% | 18 | Endosulfan sulfate, Endosulfan ether, Endosulfan lactone | nih.gov |

| Fusarium ventricosum (Strain F4) | Fungus | 89.9% | 15 | Not specified | capes.gov.br |

| Achromobacter xylosoxidans strain C8B | Bacterium | 84.52% | Not specified | Degrades to endosulfan ether and further | researchgate.netnih.gov |

| Alcaligenes faecalis JBW4 | Bacterium | 83.9% | 5 | Endosulfan diol, Endosulfan lactone | researchgate.net |

The microbial metabolism of this compound leads to the formation of several intermediate compounds, with endosulfan sulfate being a major and persistent metabolite. lut.ficdc.gov The formation of endosulfan sulfate occurs through an oxidative pathway and is a significant concern as it is often as toxic as the parent compound. nih.govscielo.brbioline.org.br

Besides endosulfan sulfate, other metabolites are also formed through different degradation pathways. Hydrolysis of this compound, often facilitated by microbial enzymes, leads to the formation of the less toxic endosulfan diol. scielo.brbioline.org.brgoogle.com This diol can be further transformed into other products like endosulfan ether, endosulfan lactone, and endosulfan hydroxy ether. nih.govnih.govscispace.com For example, Bordetella sp. B9 was found to produce endosulfan ether and endosulfan lactone in broth culture, and also endosulfan sulfate in a soil microcosm. nih.gov In contrast, some bacteria, like Alcaligenes faecalis JBW4, degrade this compound via a non-oxidative pathway, primarily forming endosulfan diol and endosulfan lactone without the detection of endosulfan sulfate. researchgate.net

Table 2: Major Metabolites of this compound Degradation

| Metabolite | Formation Pathway | Persistence/Toxicity Concern | Reference |

|---|---|---|---|

| Endosulfan Sulfate | Oxidation | Persistent and toxic | lut.finih.govcdc.gov |

| Endosulfan Diol | Hydrolysis | Less toxic | scielo.brbioline.org.brgoogle.com |

| Endosulfan Ether | Transformation of Endosulfan Diol | Less toxic | nih.govnih.govscispace.com |

| Endosulfan Lactone | Transformation of Endosulfan Diol | Less toxic | nih.govnih.govscispace.com |

| Endosulfan Monoalcohol | Metabolism by some bacteria | Not specified | asm.org |

Hydrolysis is a key abiotic degradation pathway for this compound, particularly in aqueous environments. google.com This process involves the chemical breakdown of the molecule by reaction with water, leading to the formation of endosulfan diol. nih.govgoogle.comnih.gov The rate of hydrolysis is significantly influenced by pH, with the reaction being more rapid under alkaline conditions. scielo.br The beta-isomer of endosulfan is reported to be more susceptible to chemical hydrolysis than the alpha-isomer. google.com

Photochemical degradation, or photolysis, occurs when this compound absorbs energy from sunlight, leading to its chemical transformation. This process is an important degradation route, especially in the upper layers of water bodies and on plant surfaces. asm.orgnih.gov The primary product of the photochemical degradation of endosulfan is endosulfan diol, which can be further transformed into endosulfan ether. scielo.brnih.gov Studies have shown that this compound is more than twice as susceptible to photolysis as alpha-endosulfan. google.com The kinetics of photolysis of this compound have been found to follow first-order kinetics. nih.govtandfonline.com

Abiotic Transformation Processes

Hydrolysis to Endosulfan Diol

Persistence and Environmental Half-Lives of this compound and its Metabolites

Under aerobic conditions in soil, this compound demonstrates considerable persistence. pops.int Laboratory studies have reported its half-life to be significantly longer than that of the alpha isomer. pops.int For instance, in aerobic soil metabolism studies across various soil types, the half-life of this compound ranged from 104 to 265 days. nih.govnih.gov Other research indicates a half-life of three to nine months in acidic to neutral soils under aerobic conditions. epa.gov In contrast, anaerobic conditions, such as in flooded soils, can alter the degradation pathway, but the compound remains persistent, with reported half-lives for this compound ranging from 136 to 161 days. nih.govcdc.gov Field dissipation studies have shown varied results depending on the location and conditions, with half-lives for this compound ranging from approximately 19 to 103 days in different agricultural settings. cdc.gov In some cases, such as in clay soil with low water content and low temperature, the half-life of the beta-isomer has been recorded as being more than a year. nih.gov

In aquatic environments, the persistence of this compound is heavily dependent on the pH of the water. Hydrolysis is a key degradation process. nih.gov Under neutral conditions (pH 7), the hydrolysis half-life for this compound has been reported to be around 19 to 25 days. nih.gov However, in more acidic waters (pH 5.5), its persistence increases substantially, with an anaerobic half-life of 187 days. nih.gov Conversely, in alkaline waters, hydrolysis is much more rapid, with one study noting an expected half-life of just 1.7 days. nih.gov

The primary transformation products of this compound are endosulfan sulfate and endosulfan diol. epa.gov Endosulfan sulfate is formed through oxidation, primarily a biotic process, and is the main metabolite in aerobic soils. epa.govnih.gov This metabolite is of significant environmental concern as it is generally more persistent than the parent this compound. nih.govnih.govcdc.gov The combined half-life for total toxic residues (the sum of alpha- and this compound and endosulfan sulfate) in soil can be very long, with estimates ranging from approximately 9 months to 6 years. pops.intwikipedia.org Field studies in Europe found dissipation half-lives for endosulfan sulfate in soil to be between 47 and 161 days. pops.int In water at pH 7, endosulfan sulfate is also very persistent, with a reported half-life of 184 days. nih.govcdc.gov

Endosulfan diol is primarily formed through hydrolysis, which can be a chemical or biological process, and is the main degradation product in anaerobic or flooded conditions. epa.govnih.gov It is generally considered to be less toxic than its parent compounds or endosulfan sulfate. nih.govcdc.gov

The following tables summarize the reported environmental half-lives for this compound and its key metabolites.

Table 1: Environmental Half-Life of this compound

| Environment | Condition | Half-Life (Days) | Reference(s) |

| Soil | Aerobic | 90 - 270 | epa.gov |

| Soil | Aerobic (5 different soils) | 104 - 265 | nih.govnih.gov |

| Soil | Aerobic (mean) | 157 | pops.int |

| Soil | Anaerobic (2 different soils) | 136 - 161 | nih.govcdc.gov |

| Soil | Field Dissipation (California) | 19 - 103 | cdc.gov |

| Soil | Field Dissipation (Southern Europe) | 7.7 - 15.9 | pops.int |

| Soil | Clay, low water, low temp. | > 365 | nih.gov |

| Water | pH 7 | 19 | nih.govcdc.gov |

| Water | pH 7 (aerobic) | 25 | nih.gov |

| Water | pH 5.5 (anaerobic) | 187 | nih.gov |

| Water | Alkaline | 1.7 | nih.gov |

Table 2: Environmental Half-Life of Endosulfan Metabolites

| Compound | Environment | Condition | Half-Life (Days) | Reference(s) |

| Endosulfan Sulfate | Soil | Field Dissipation | 46.8 - 161 | pops.int |

| Endosulfan Sulfate | Soil | Laboratory (3 soils) | 117 - 138 | pops.int |

| Endosulfan Sulfate | Water | pH 7 | 184 | nih.govcdc.gov |

| Total Toxic Residues | Soil | Aerobic | 288 - 2241 | pops.int |

| Total Toxic Residues | Soil | Estimated Range | ~270 - 2190 | wikipedia.org |

| *Total Toxic Residues include alpha-endosulfan, this compound, and endosulfan sulfate. |

Ecotoxicological Research on Beta Endosulfan

Toxicity Assessments in Aquatic Ecosystems

Endosulfan (B1671282), including its beta isomer, is recognized for its high toxicity to aquatic life, often leading to significant environmental consequences. pan-germany.org

Effects on Fish Species

Research has consistently demonstrated that beta-endosulfan (B125223) is highly toxic to a wide range of fish species. orst.edu Studies have reported 96-hour LC50 (the concentration lethal to 50% of the test population) values for this compound in freshwater fish to be between 6.6 to 8.8 µg/L. For comparison, the acute toxicity of technical endosulfan (a mixture of alpha and beta isomers) to fish generally falls within the range of 0.1-10 µg/l. europa.eu Fish kills have been observed at concentrations as low as 0.4 µg/l. europa.eu

Specific studies on Australian native fish have highlighted their sensitivity. For instance, species like the golden perch (Macquaria ambigua) and bony bream (Nematolosa erebi) have shown high sensitivity to endosulfan. The alpha-isomer of endosulfan is generally considered more toxic than the beta-isomer. orst.edu However, the biotransformation product, endosulfan sulfate (B86663), is of similar toxicity to the parent isomers. pops.int

Interactive Data Table: Acute Toxicity of this compound to Select Fish Species

| Species | Exposure Duration (hours) | LC50 (µg/L) |

| Freshwater Fish (various) | 96 | 6.6 - 8.8 |

| Golden Perch (Macquaria ambigua) | 96 | 0.3 - 1.4 (technical endosulfan) |

| Bony Bream (Nematolosa erebi) | 96 | 0.2 - 1.3 (technical endosulfan) |

Impacts on Aquatic Invertebrates

Aquatic invertebrates are also highly susceptible to the toxic effects of this compound. The 48-hour LC50 for a freshwater crustacean species exposed to this compound was reported to be 205 µg/L. However, other aquatic invertebrates have shown much higher sensitivity to technical endosulfan. For example, the pink shrimp is considered one of the most sensitive invertebrate organisms, with a reported LC50 of 0.04 µg/l for technical endosulfan. europa.eu Studies on scuds and stoneflies reported 96-hour LC50 values of 5.8 µg/L and 3.3 µg/L, respectively, for technical endosulfan. orst.edu

The bioconcentration of endosulfan in aquatic invertebrates, while present, appears to be lower than in fish, with bioconcentration factors ranging from approximately 20 to 600. pops.int

Interactive Data Table: Acute Toxicity of Endosulfan to Select Aquatic Invertebrates

| Species | Compound | Exposure Duration (hours) | LC50/EC50 (µg/L) |

| Freshwater Crustacean | This compound | 48 | 205 |

| Pink Shrimp | Technical Endosulfan | Not Specified | 0.04 |

| Scud (Gammarus lacustris) | Technical Endosulfan | 96 | 5.8 |

| Stonefly (Pteronarcys) | Technical Endosulfan | 96 | 3.3 |

Sublethal and Chronic Ecotoxicological Effects

Exposure to sublethal concentrations of this compound can lead to a variety of chronic effects in aquatic organisms. apvma.gov.au These low-level exposures may not cause immediate death but can result in pathological and biochemical disturbances that compromise the long-term fitness of the organisms. apvma.gov.au

In fish, chronic effects can include genotoxicity, as well as reproductive and developmental issues. pan-germany.org Studies have shown that endosulfan can act as an endocrine disruptor in fish, affecting reproductive hormones. pan-germany.org For the fathead minnow (Pimephales promelas), chronic toxicity was observed at 0.28 µg/L.

In amphibians, sublethal concentrations of this compound have been shown to negatively impact early life stages. una.ac.cr For instance, tadpoles of the species Isthmohyla pseudopuma exposed to 30 and 50 µg/L of this compound exhibited slower development. una.ac.crresearchgate.net At a concentration of 50 µg/L, both the length and total weight of the tadpoles were reduced compared to the control group. una.ac.crresearchgate.net Short-term exposure to sublethal concentrations has also been found to induce severe effects such as hyperactivity, convulsions, and malformations in amphibians. researchgate.net

Toxicity Assessments in Terrestrial Ecosystems

The impact of this compound extends to terrestrial environments, affecting soil-dwelling organisms and non-target wildlife.

Effects on Soil Organisms (e.g., Earthworms)

Endosulfan is moderately toxic to earthworms. apvma.gov.au Laboratory studies have demonstrated its adverse effects on these important soil organisms. Research on the earthworm Eisenia fetida showed that exposure to endosulfan resulted in a reduction of total protein content and growth rate. scirp.orgbbrc.in Another study reported that endosulfan can cause protracted suppression of earthworm populations in the field. apvma.gov.au When exposed to endosulfan in the soil, earthworms can produce endosulfan sulfate, a metabolite that can prolong the toxicity of endosulfan in the soil ecosystem. scirp.org

Impacts on Non-Target Terrestrial Wildlife

This compound and technical endosulfan pose a risk to various non-target terrestrial wildlife. pops.int Birds are susceptible, with endosulfan being classified as moderately to highly toxic to them in laboratory settings. orst.eduwho.int

Furthermore, endosulfan can bioaccumulate in terrestrial food chains. epa.gov Modeling studies suggest a significant potential for endosulfan to biomagnify in certain terrestrial food webs. pan-germany.orgepa.gov This means that predators consuming contaminated prey can accumulate higher concentrations of the pesticide, leading to potential toxic effects. Farmers have anecdotally observed birds and frogs dying after consuming insects that had been sprayed with endosulfan. ejfoundation.org

Immunotoxicity in Non-Human Biota

This compound, an isomer of the organochlorine insecticide endosulfan, has been the subject of various ecotoxicological studies to determine its impact on the immune systems of non-human organisms. Research indicates that this compound can induce immunotoxic effects across different species, including fish and amphibians.

In fish, studies have shown that endosulfan, including its beta isomer, can suppress immune function, making them more susceptible to pathogens. mdpi.com For instance, research on walking catfish (Clarias gariepinus) revealed that exposure to endosulfan led to a reduction in the headkidney somatic index and caused histopathological changes in the organ's renal and hemopoietic components. nih.gov The headkidney is a vital immune organ in fish. The study also noted the death of headkidney leucocytes upon exposure. nih.gov Notably, β-endosulfan was found to accumulate more readily in the headkidney compared to the alpha isomer. nih.gov Even after a depuration period in endosulfan-free water, there was no significant recovery in the number and viability of headkidney leucocytes, suggesting long-lasting immunotoxic effects. nih.govresearchgate.net Other studies have also reported that endosulfan can impair defense mechanisms in fish, leading to reduced leukocyte activity. mdpi.com

Amphibians are another group of non-target organisms affected by this compound. Research on tadpoles of the tropical frog Lithobates taylori demonstrated that exposure to high concentrations of β-endosulfan resulted in an increased neutrophil count and elevated levels of corticosterone (B1669441), a stress hormone. researchgate.net Such alterations in immune cell populations and stress hormone levels can compromise the immune function of these animals. researchgate.net The study highlights that the widespread use of pesticides like β-endosulfan likely alters the development and immune function of tadpoles, potentially contributing to population declines. researchgate.net

The immunotoxic effects of endosulfan are not limited to specific cell types but can involve broader systemic responses. The immune system is considered a sensitive target for organochlorine compounds. cdc.gov Endosulfan has been shown to suppress both humoral and cell-mediated immune responses. cdc.govscielo.br

Table 1: Observed Immunotoxic Effects of this compound in Non-Human Biota

| Species | Observed Effects |

| Walking Catfish (Clarias gariepinus) | - Reduction in headkidney somatic index. nih.gov - Histopathological changes in renal and hemopoietic components of the headkidney. nih.gov - Death of headkidney leucocytes. nih.gov - Higher accumulation of β-endosulfan in the headkidney. nih.gov |

| Taylor's Frog (Lithobates taylori) Tadpoles | - Increased neutrophil count. researchgate.net - Elevated corticosterone levels. researchgate.net |

Toxicological and Health Effects Research Associated with Beta Endosulfan Exposure

Mechanisms of Toxicity at the Cellular and Molecular Level

Neurotoxic Mechanisms of Action

Beta-endosulfan (B125223) is recognized as an acute neurotoxicant in both insects and mammals. wikipedia.org Its primary mechanism of action involves the disruption of the central nervous system. mdpi.com The compound acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, which is a major inhibitory neurotransmitter pathway in the brain. scielo.brwikipedia.orgherts.ac.uk By binding to the picrotoxin (B1677862) site of the GABA receptor complex, this compound inhibits the influx of chloride ions into neurons. scielo.brsci-hub.se This inhibition leads to a decrease in the inhibitory effect of GABA, resulting in uncontrolled stimulation of nerve cells and hyperexcitability of the central nervous system. mdpi.com

Additionally, research indicates that endosulfan (B1671282) can inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing persistent stimulation of nerve pathways. medcraveonline.com Studies have shown a concentration-dependent inhibition of AChE activity in various organisms exposed to endosulfan. mdpi.commedcraveonline.com For instance, in the earthworm Eisenia foetida, exposure to endosulfan resulted in a significant decrease in AChE activity. medcraveonline.com Similarly, adult zebrafish exposed to endosulfan exhibited a significant decrease in brain AChE activity, which was linked to impaired swimming performance. nih.gov

Some studies also suggest that endosulfan may inhibit Ca2+- and Mg2+-ATPases, leading to an accumulation of calcium ions and subsequent excessive release of excitatory neurotransmitters. mdpi.com

Endocrine Disrupting Properties and Related Pathways

This compound has been shown to exhibit both estrogenic and antiandrogenic properties. mdpi.comjcrpe.org It can mimic the effects of estrogen, a primary female sex hormone, by binding to estrogen receptors. pan-germany.org In vitro studies using human breast cancer cells (MCF-7) have demonstrated that endosulfan can induce the proliferation of these estrogen-sensitive cells. pan-germany.org It has also been found to modulate the expression of estrogen-sensitive genes. pan-germany.org

Concurrently, this compound can act as an antiandrogen, interfering with the action of male sex hormones like testosterone (B1683101). jcrpe.orgpan-germany.org This antiandrogenic activity has been observed in various animal studies. wikipedia.org For example, exposure to endosulfan in male rats has been linked to a decrease in testosterone levels. pan-germany.orgpops.int In male children, exposure has been associated with delayed sexual maturity and interference with sex hormone synthesis. wikipedia.org

This compound can disrupt the endocrine system by interfering with the synthesis and metabolism of hormones. mdpi.comwikipedia.org It has been shown to affect the activity of enzymes involved in steroidogenesis, the process of hormone production. pan-germany.orgpops.int For instance, studies in male rats have indicated that endosulfan can depress the activity of steroidogenic enzymes and testicular cytochrome P450-dependent monooxygenases. pan-germany.orgpops.int

Furthermore, research on adult mice has revealed that this compound exposure can alter serum sex steroid hormone levels and the expression of genes related to steroidogenesis. nih.gov This interference is associated with changes in the levels of metabolites involved in energy metabolism and oxidative stress, suggesting a link between these effects and the imbalance of sex steroid hormone synthesis. nih.gov this compound, in particular, was found to cause the most significant disturbance in the testes of mice compared to other forms of endosulfan, leading to higher testosterone levels and more pronounced changes in endogenous metabolites. nih.gov

Estrogenic and Antiandrogenic Effects

Genotoxicity and Mutagenicity Studies

This compound has been investigated for its potential to cause genetic damage (genotoxicity) and mutations (mutagenicity). pops.intnih.gov Studies have yielded evidence that endosulfan and its metabolites can induce DNA damage and mutations in various cell types. nih.govresearchgate.net

In vitro studies using the Comet assay have shown that this compound can cause concentration-dependent increases in DNA damage in both Chinese hamster ovary (CHO) cells and human lymphocytes. nih.gov While the isomeric mixture of endosulfan produced the greatest response in lymphocytes, the beta-isomer itself was shown to induce DNA strand breaks. mdpi.comnih.gov Further research has demonstrated that endosulfan can induce DNA damage in human cell lines like Reh and K562, which is mediated by reactive oxygen species. oup.com

Mutagenicity studies using the Salmonella reversion assay (Ames test) have also indicated that endosulfan and its metabolites can be mutagenic. nih.gov The test compounds were found to be mutagenic in various Salmonella strains. nih.gov While both alpha- and this compound have shown genotoxic effects, some studies suggest that this compound has a significant effect in inducing sister chromatid exchange (SCE) and micronuclei (MN) in HepG2 cells. mdpi.com

Genotoxicity and Mutagenicity of this compound

| Study Type | Test System | Endpoint | Finding | Reference |

|---|---|---|---|---|

| Comet Assay | Chinese Hamster Ovary (CHO) cells | DNA Damage | Concentration-dependent increase in DNA damage. | nih.gov |

| Comet Assay | Human Lymphocytes | DNA Damage | Concentration-dependent increase in DNA damage. | nih.gov |

| Ames Test | Salmonella typhimurium strains | Mutagenicity | Mutagenic in various strains. | nih.gov |

| SCE and MN tests | HepG2 cells | Genotoxicity | Significant induction of sister chromatid exchange and micronuclei. | mdpi.com |

| Immunofluorescence | Reh and K562 cells | DNA Damage (53BP1 foci) | Concentration-dependent increase in 53BP1 foci formation. | oup.com |

Oxidative Stress Induction and Related Damage

A significant mechanism of this compound's toxicity is the induction of oxidative stress. mdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com this compound exposure has been shown to generate ROS, leading to cellular damage. mdpi.comoup.comjcdr.net

The generation of ROS can lead to lipid peroxidation, a process where free radicals attack lipids in cell membranes, resulting in cell damage. mdpi.comnih.gov Studies have demonstrated that endosulfan treatment increases lipid peroxidation in a dose-dependent manner in various cell types and organisms. nih.govcabidigitallibrary.orgispub.com For example, in human neuroblastoma SH-SY5Y cells, both alpha- and this compound caused increases in ROS and lipid peroxidation. cabidigitallibrary.org Similarly, in adult mice testes, endosulfan isomers disrupted the antioxidant systems and caused an increase in lipid peroxidation. nih.gov

The induction of oxidative stress by this compound is also linked to a reduction in the levels of antioxidants, such as glutathione (B108866) (GSH). mdpi.com Endosulfan has been shown to significantly reduce glutathione content in a dose-dependent manner in human peripheral blood mononuclear cells. mdpi.com Furthermore, endosulfan-induced oxidative stress can activate cellular pathways leading to apoptosis, or programmed cell death. mdpi.com

Oxidative Stress-Related Effects of this compound

| Effect | Test System | Observation | Reference |

|---|---|---|---|

| ROS Generation | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhanced expression of NADPH oxidase, a source of ROS. | jcdr.net |

| ROS Generation | Jurkat T-cells | Dose- and time-dependent generation of oxygen radicals. | researchgate.net |

| Lipid Peroxidation | Adult Mice Testes | Increased lipid peroxidation. | nih.gov |

| Lipid Peroxidation | Human Neuroblastoma SH-SY5Y cells | Dose-dependent increase in lipid peroxidation. | cabidigitallibrary.org |

| Glutathione Depletion | Human Peripheral Blood Mononuclear Cells | Dose-dependent reduction in glutathione content. | mdpi.com |

| Apoptosis | Various cell lines | Activation of caspase 3 and NF-κB, leading to apoptosis. | mdpi.com |

Apoptosis and Cell Proliferation Modulation

This compound has been shown to influence programmed cell death (apoptosis) and the rate of cell proliferation in various cell types. In human peripheral blood mononuclear cells (PBMCs), endosulfan exposure is correlated with a significant, dose-dependent reduction in glutathione content, indicating a strong link between oxidative stress and the extent of apoptosis. mdpi.com Research on human umbilical vein endothelial cells (HUVEC-C) demonstrated that endosulfan decreased cell viability and inhibited proliferation in a dose-dependent manner. researchgate.net Specifically, at certain concentrations, it induced G1 cell cycle arrest and prompted a considerable percentage of cells to undergo apoptosis. researchgate.net This apoptotic process was linked to a reduction in mitochondrial transmembrane potential and the inhibition of survivin mRNA expression, ultimately leading to the activation of caspase-3. researchgate.net

In human keratinocytes, endosulfan has been found to decrease cell growth and apoptosis through a mechanism partially dependent on reactive oxygen species (ROS) and the ERK1/2 signaling pathway. pops.int Studies on spermatogenic cells revealed that endosulfan exposure decreased cell viability, damaged cell membranes, and induced apoptosis. nih.gov This was associated with the activation of proteins such as PKC-δ, p53, p21cip1, and p27kip1, and an increase in the expression of Fas and FasL, leading to the activation of Caspase-8 and Caspase-3. nih.gov Furthermore, endosulfan inhibited the expression of E2F-1, suggesting it can trigger E2F-1-induced apoptosis in spermatogenic cells through the activation of negative cell cycle regulators and the death receptor pathway initiated by oxidative stress. nih.gov In Nile tilapia splenocytes, endosulfan increased cellular proliferation on its own but diminished the proliferative response to mitogenic stimulation. nih.gov It also decreased etoposide-induced apoptosis and promoted cell senescence. nih.gov

Inflammatory Responses

This compound exposure has been linked to the induction of inflammatory responses in various biological systems. In human vascular endothelial cells, endosulfan exposure led to an increase in the secretion and mRNA expression levels of inflammatory factors interleukin (IL)-6 and IL-8. mdpi.comresearchgate.net Research on Sprague-Dawley rats showed that oral administration of endosulfan increased the mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), particularly in the cerebral cortex and hippocampus. srce.hr This inflammatory response appeared to be mediated by the activation of nuclear factor-kappa B (NF-κB). srce.hr

Studies using the mouse macrophage cell line RAW 264.7 investigated the differential effects of endosulfan isomers on inflammatory responses. In interferon (IFN)-γ-activated cultures, both α- and β-endosulfan suppressed nitric oxide (NO) production. nih.govnih.gov However, only this compound significantly lowered TNF levels at non-cytotoxic concentrations. nih.govnih.gov In lipopolysaccharide (LPS)-activated cultures, both isomers reduced NO production but did not affect TNF levels at non-cytotoxic concentrations. nih.govnih.gov Furthermore, in human peripheral blood mononuclear cells, endosulfan treatment led to increased production of TNF-α, interferon (IFN)-γ, IL-2, IL-4, and IL-6, while decreasing the production of the anti-inflammatory cytokine IL-10. tandfonline.com

Organ-Specific Toxicological Effects

Reproductive and Developmental Toxicity

This compound is recognized for its adverse effects on reproductive health and development. scielo.br It is considered an endocrine disruptor that can mimic or enhance the effects of estrogen, potentially leading to reproductive and developmental damage in both animals and humans. scielo.brscielo.brwikipedia.org Studies in animals have demonstrated its reproductive and developmental toxicity, particularly in males. wikipedia.orgpops.int Developmental toxicity has been observed to occur at doses that also induce neurotoxicity, with no indication that fetuses or juveniles are more sensitive than adults. mdpi.com

Male Reproductive System Impacts

Research has consistently shown that this compound negatively affects the male reproductive system. Studies in adult rats exposed to endosulfan revealed reduced intratesticular spermatid counts, sperm abnormalities, and alterations in testicular enzyme activities, indicating a detrimental effect on spermatogenesis. scielo.brscielo.br In male children exposed to endosulfan, researchers observed delayed sexual maturity and interference with sex hormone synthesis. wikipedia.orgpops.int These boys had higher levels of endosulfan in their bodies and lower levels of testosterone. wikipedia.orgpops.int

In experimental studies with male rats, endosulfan exposure led to a dose-related decrease in testosterone, luteinizing hormone, and follicular stimulating hormone. pan-germany.org It also depressed the activity of steroidogenic enzymes and testicular cytochrome P450-dependent monooxygenases. pan-germany.org While some of these effects were reversible, testosterone levels remained chronically depressed. pan-germany.org Histopathological studies in mice exposed to endosulfan showed severe and persistent effects on reproductive organs, including vacuole degeneration of basal germinal epithelial cells and degradation of the interstitial matrix in the testes. frontiersin.org Furthermore, endosulfan induced DNA damage and mutations in germ cells. nih.govfrontiersin.org

Female Reproductive System Impacts

This compound also exerts toxic effects on the female reproductive system. It has been shown to modulate estrogen-sensitive genes at both the mRNA and protein levels in female rats. pan-germany.org In ovariectomized rats, endosulfan caused significant changes in the levels of hormone receptors and complement factor-3 mRNAs in the uteri. pan-germany.org In female mice, endosulfan has been shown to reduce implantation rates and increase the length of the estrus cycle. pan-germany.org

Studies in female Japanese quails demonstrated a dose-related increase in degenerative effects on the female reproductive system, including delayed puberty, low egg production, and an increased number of infertile eggs. als-journal.com Endosulfan also caused a reduction in the weight of the ovaries and oviduct. als-journal.com Histopathological examination of the reproductive organs of these quails revealed pyknotic nuclei, foamy cytoplasm with excessive vacuolation, and a decreased size of glands. als-journal.com In mice, exposure to endosulfan resulted in a reduction in the number of mature Graafian follicles in the ovaries. frontiersin.org

Developmental Neurotoxicity and Behavioral Impairment

Exposure to this compound during development has been linked to neurotoxicity and subsequent behavioral impairments. It is known to affect the central nervous system and can cause cognitive impairment and behavioral deficits by affecting the frontal cortex. mdpi.com Developmental exposure to endosulfan in rats has been shown to cause a decrease in the neurotransmitter GABA in the hippocampus of males, which correlated with impaired spatial learning. europa.eu This exposure also led to increased levels of cytokines in the male hippocampus, suggesting neuroinflammation may contribute to learning and memory impairments. europa.eu

In male rats, developmental exposure to endosulfan has been found to induce anxiety. europa.eu Furthermore, studies in neonatal mice have shown that endosulfan can induce developmental neurotoxic effects, leading to long-lasting or even persistent alterations in adult spontaneous behavior and the ability to habituate to a novel environment. researchgate.net Endosulfan is also known to inhibit acetylcholinesterase (AChE) activity, which can lead to an excess of acetylcholine and related behavioral impairments. sci-hub.se

Interactive Data Tables

Apoptosis and Cell Proliferation Modulation by this compound

| Cell Type | Effect | Key Findings | References |

| Human Peripheral Blood Mononuclear Cells | Induces apoptosis | Correlated with a dose-dependent reduction in glutathione. | mdpi.com |

| Human Umbilical Vein Endothelial Cells | Inhibits proliferation, induces apoptosis | Causes G1 cell cycle arrest; reduces mitochondrial transmembrane potential. | researchgate.net |

| Human Keratinocytes | Decreases cell growth and apoptosis | Partially mediated by reactive oxygen species (ROS) and the ERK1/2 pathway. | pops.int |

| Spermatogenic Cells | Induces apoptosis | Activates p53, Fas/FasL pathway, and caspases; inhibits E2F-1. | nih.gov |

| Nile Tilapia Splenocytes | Modulates proliferation, inhibits apoptosis | Increased basal proliferation but decreased mitogen-stimulated proliferation; promoted senescence. | nih.gov |

Inflammatory Responses to this compound

| System/Cell Type | Effect | Key Mediators | References |

| Human Vascular Endothelial Cells | Pro-inflammatory | Increased secretion and mRNA of IL-6 and IL-8. | mdpi.comresearchgate.net |

| Rat Cerebral Cortex and Hippocampus | Pro-inflammatory | Increased mRNA of TNF-α and IL-1β; mediated by NF-κB activation. | srce.hr |

| Mouse Macrophage Cell Line (RAW 264.7) | Modulates inflammatory response | Suppressed NO production; lowered TNF levels in IFN-γ-activated cultures. | nih.govnih.gov |

| Human Peripheral Blood Mononuclear Cells | Pro-inflammatory | Increased production of TNF-α, IFN-γ, IL-2, IL-4, IL-6; decreased IL-10. | tandfonline.com |

Organ-Specific Toxicological Effects of this compound

| Organ System | Specific Impact | Key Findings | References |

| Male Reproductive System | Spermatogenesis impairment, hormonal disruption | Reduced spermatid counts, sperm abnormalities; decreased testosterone, LH, FSH. | scielo.brscielo.brpan-germany.org |

| Male Reproductive System | Testicular damage, delayed puberty | Degeneration of germinal epithelial cells; delayed sexual maturity in exposed male children. | wikipedia.orgpops.intfrontiersin.org |

| Female Reproductive System | Hormonal disruption, reduced fertility | Modulates estrogen-sensitive genes; reduced implantation, delayed puberty, fewer mature follicles. | pan-germany.orgfrontiersin.orgals-journal.com |

| Female Reproductive System | Ovarian and oviduct damage | Reduced organ weight; histopathological changes including pyknotic nuclei and vacuolation. | als-journal.com |

| Central Nervous System (Developmental) | Neurotoxicity, behavioral impairment | Decreased GABA in male hippocampus leading to impaired spatial learning; induced anxiety. | europa.eu |

| Central Nervous System (Developmental) | Behavioral alterations | Altered adult spontaneous behavior and habituation in mice exposed neonatally. | researchgate.net |

Congenital Malformations and Birth Defects

Exposure to endosulfan, including its beta isomer, has been linked to an increased risk of congenital malformations and birth defects. pops.int Research suggests that endosulfan may act as a teratogen, an agent that can cause abnormalities in a developing fetus. wikipedia.orgpops.int

Studies in India, where endosulfan was used extensively, have revealed a potential association between exposure and a range of birth defects. These include anencephaly (absence of a major portion of the brain, skull, and scalp), cleft palate, harelip, clubfoot, limb malformations, eye deformities, and polydactyly (extra fingers or toes). pops.int One study found that mothers who gave birth to infants with neural tube defects (NTDs) had significantly higher blood levels of endosulfan compared to mothers of healthy newborns. mdpi.com Specifically, high levels of α-endosulfan in placentas were associated with an increased risk of NTDs, anencephaly, and spina bifida. mdpi.com Another study reported that newborns with NTDs were more likely to have higher blood endosulfan concentrations. researchgate.net

Furthermore, research has pointed to a connection between endosulfan exposure and congenital malformations of the male reproductive system. In a study of boys from a village with a history of endosulfan pollution, a higher prevalence of birth defects such as cryptorchidism (undescended testicles) was observed compared to a control group. wikipedia.orgpops.int Another study also noted a higher incidence of congenital malformations of the genital tract, including undescended testis, congenital hydrocele, and congenital inguinal hernia, in an exposed group, although the difference was not statistically significant. mdpi.com

The mechanism by which endosulfan may cause these defects is thought to involve the disruption of the retinoid signaling pathway, which is crucial for cell proliferation, development, and differentiation. pan-germany.org Disruption of this pathway can lead to malformations of the eye, brain, heart, and limbs. pan-germany.org

| Research Finding | Affected Population/System | Associated Endosulfan Isomer(s) | Reference |

| Increased risk of neural tube defects (NTDs), anencephaly, and spina bifida | Fetuses and newborns | α-endosulfan | mdpi.com |

| Higher blood endosulfan levels in mothers of infants with NTDs | Mothers and newborns | Endosulfan (isomers not specified) | mdpi.com |

| Increased stillbirths, neonatal deaths, and various congenital birth defects | Families exposed in cotton fields | Endosulfan (isomers not specified) | pops.int |

| Higher prevalence of cryptorchidism and other male reproductive system birth defects | Male children | Endosulfan (isomers not specified) | wikipedia.orgpops.int |

| Potential disruption of retinoid signaling pathway leading to malformations | Cellular level | Endosulfan (isomers not specified) | pan-germany.org |

Immunological Effects and Immunosuppression

A growing body of evidence indicates that this compound can exert significant immunotoxic effects, leading to immunosuppression. pops.intpan-germany.org The immune system is considered highly sensitive to the effects of pesticides, and alterations in immune function can serve as early indicators of toxicity. pops.intpan-germany.org

Studies have demonstrated that endosulfan can suppress both humoral (antibody-mediated) and cell-mediated immune responses. pan-germany.org This immunosuppressive action is attributed to its detrimental effects on lymphoid organs. semanticscholar.org Research has shown that exposure to endosulfan can lead to a decrease in the white blood cell count, which is crucial for fighting infections. cseindia.org Specifically, a reduction in the number of total leukocytes and lymphocytes has been observed, indicating immunosuppression. semanticscholar.orgnih.gov

Endosulfan has been found to inhibit the migration of leukocytes and macrophages, which are essential for immune defense. pan-germany.orgcseindia.org In animal studies, endosulfan has been shown to be immunosuppressive in various species. In broiler chicks, it caused a reduction in total leukocytes, T-lymphocytes, and macrophages, as well as atrophy and hemorrhage of the thymus gland. pan-germany.org In rats, in-utero and postnatal exposure to endosulfan resulted in immunosuppressive effects, with females showing greater susceptibility. pan-germany.org

Furthermore, endosulfan exposure has been associated with decreased serum IgG levels and a reduced antibody titer to tetanus toxin. pan-germany.org In layer birds, endosulfan exposure led to a significant decrease in the humoral immune response to the Ranikhet disease vaccine. semanticscholar.orgnih.gov This was accompanied by a reduction in serum gamma globulins, which are directly related to antibody levels. semanticscholar.orgnih.gov The compound has also been shown to suppress T-cell blastogenesis, which is vital for both cell-mediated and humoral immunity. nih.gov

| Immunological Effect | Observed in | Associated Endosulfan Isomer(s) | Reference |

| Suppression of humoral and cell-mediated immune responses | General | Endosulfan (isomers not specified) | pan-germany.org |

| Decreased white blood cell count | General | Endosulfan (isomers not specified) | cseindia.org |

| Leukopenia and lymphopenia | Layer birds | Endosulfan (isomers not specified) | semanticscholar.orgnih.gov |

| Inhibition of leukocyte and macrophage migration | General | Endosulfan (isomers not specified) | pan-germany.orgcseindia.org |

| Reduced total leukocytes, T-lymphocytes, and macrophages | Broiler chicks | Endosulfan (isomers not specified) | pan-germany.org |

| Decreased serum IgG and antibody titer | General | Endosulfan (isomers not specified) | pan-germany.org |

| Reduced humoral immune response to vaccine | Layer birds | Endosulfan (isomers not specified) | semanticscholar.orgnih.gov |

| Suppression of T-cell blastogenesis | Layer birds | Endosulfan (isomers not specified) | nih.gov |

Hepatotoxicity and Nephrotoxicity

The liver and kidneys are primary targets for the toxic effects of this compound. epa.govrapaluruguay.org Endosulfan is recognized as a significant hepatotoxic agent that can induce liver damage. nih.gov

Animal studies have consistently demonstrated the hepatotoxic potential of endosulfan. In rats, both oral and inhalation exposure to endosulfan resulted in significant liver tissue damage. nih.gov Histopathological examinations of the liver in exposed rats revealed severe damage. nih.gov Another study on rats observed testicular atrophy and renal tubular damage with interstitial nephritis at higher doses. who.int Ingestion of endosulfan has been linked to liver tissue injury. scielo.br Postmortem examinations in cases of fatal endosulfan poisoning have shown dilation and congestion of hepatic sinusoids. scielo.br

Similarly, nephrotoxic effects have been well-documented. Long-term exposure in rats has been found to cause rapidly progressive glomerulonephritis, a kidney disease affecting the small blood vessels. cseindia.org Hemorrhage of the medullary layer of the kidneys has been reported in individuals who died from endosulfan ingestion. nih.gov Acute renal failure has been a major contributing factor in deaths from endosulfan poisoning. mdpi.comnih.gov

Biochemical markers of liver and kidney damage are often elevated following endosulfan exposure. Increased levels of serum enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and creatinine (B1669602) are indicative of hepatotoxic and nephrotoxic effects. scielo.br

| Toxic Effect | Organ | Key Findings | Associated Endosulfan Isomer(s) | Reference |